methyl (4R)-4-aminopentanoate hydrochloride
Description
Significance of Chiral γ-Amino Esters as Versatile Chiral Building Blocks
Chiral γ-amino esters, a class of compounds to which methyl (4R)-4-aminopentanoate hydrochloride belongs, are highly valued as versatile building blocks in chemical and biological synthesis. acs.org Their importance lies in their ability to serve as starting materials for the creation of a variety of other valuable chiral molecules. For instance, they can be converted into chiral γ-amino amides, chiral γ-amino alcohols, and chiral γ-lactams. acs.org These resulting compounds are often key intermediates in the synthesis of biologically active molecules, including pharmaceuticals. acs.orgresearchgate.net The inherent chirality of these building blocks allows chemists to introduce specific stereochemistry into a target molecule, which is crucial for its biological function. The structural diversity and functional versatility of compounds like this compound make them powerful tools in the design and synthesis of new chemical entities.
Role in Asymmetric Synthesis and Stereochemical Control
Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule over the other, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The biological activity of a chiral drug is often dependent on its specific stereochemistry, with one enantiomer being therapeutic while the other may be inactive or even harmful. youtube.com Chiral building blocks like this compound play a pivotal role in achieving this stereochemical control.
By incorporating this pre-defined chiral center into a synthetic route, chemists can direct the formation of subsequent stereocenters, a concept known as stereochemical control. This strategy is often more efficient than creating a racemic mixture and then separating the enantiomers later. The use of such chiral synthons provides a reliable method for introducing asymmetry into a molecule, ensuring the final product has the desired three-dimensional structure. nih.gov Various methods, including enzymatic cascades and the use of chiral auxiliaries, have been developed for the asymmetric synthesis of chiral γ-amino esters, highlighting their importance in this field. researchgate.netnih.gov
Contextualization within Non-Proteinogenic Amino Acid Chemistry
While the twenty proteinogenic amino acids are the fundamental building blocks of proteins, there exists a vast and diverse world of non-proteinogenic amino acids (NPAAs). These are amino acids that are not encoded by the standard genetic code. nih.gov this compound is a derivative of (R)-4-aminopentanoic acid, a non-proteinogenic γ-amino acid.
Structure
3D Structure of Parent
Properties
CAS No. |
123993-04-4 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methyl (4R)-4-aminopentanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
GLGDQRWTKGJGRE-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)N.Cl |
Canonical SMILES |
CC(CCC(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of Methyl 4r 4 Aminopentanoate Hydrochloride
Reactivity Profile of the Amino and Ester Functionalities
The chemical behavior of methyl (4R)-4-aminopentanoate hydrochloride is dominated by the reactivity of its amino and ester groups. The hydrochloride salt form ensures stability, but the free base, which can be generated in situ, is typically the reactive species for transformations involving the amino group. The two functional groups can be reacted selectively, often through the use of protecting groups, enabling the molecule's stepwise incorporation into larger structures.
The primary amino group in methyl (4R)-4-aminopentanoate is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for creating more complex derivatives.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Methods for N-alkylation are diverse, but common strategies include reductive amination or reaction with alkyl halides. In reductive amination, the amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can also be achieved, though it can sometimes lead to over-alkylation. Mono-alkylation is often preferred to maintain a specific molecular design. researchgate.net
N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. This reaction is typically high-yielding and is often used to introduce specific structural motifs or to protect the amino group during subsequent transformations on the ester functionality. monash.edu N-acylation is a common step in peptide synthesis, where the amino group of one amino acid ester reacts with the activated carboxylic acid of another. nih.gov
| Reaction Type | Reagent(s) | Product Class | Significance |
|---|---|---|---|
| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl derivative | Protection of the amino group, synthesis of amide derivatives. |
| N-Acylation | Benzoyl chloride, Pyridine | N-benzoyl derivative | Introduction of aromatic moieties. |
| N-Sulfonylation | Tosyl chloride, Base | N-tosyl derivative | Formation of highly stable sulfonamides, useful for protection and directing group chemistry. |
| Reductive Amination | Acetone, NaBH3CN | N-isopropyl derivative | Controlled mono-alkylation to form secondary amines. |
| N-Alkylation | Benzyl bromide, K2CO3 | N-benzyl derivative | Introduction of a readily cleavable N-protecting group. |
The methyl ester functionality is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.
Ester Hydrolysis: The ester can be cleaved to yield the parent carboxylic acid, (4R)-4-aminopentanoic acid. This transformation can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible equilibrium process, requiring an excess of water to drive the reaction to completion. chemguide.co.uk In contrast, base-mediated hydrolysis (saponification) is effectively irreversible because the carboxylate salt formed is deprotonated under the alkaline conditions, preventing the reverse reaction. chemguide.co.ukchemspider.com The resulting (4R)-4-aminopentanoic acid is itself a valuable chiral intermediate. frontiersin.org
Transesterification: This reaction involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction is typically catalyzed by either an acid (like HCl or H₂SO₄) or a base (like an alkoxide). masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This method allows for the synthesis of a variety of esters (e.g., ethyl, benzyl, tert-butyl esters) from the starting methyl ester, which can be useful for modifying solubility or reactivity in subsequent synthetic steps.
| Reaction Type | Reagent(s) | Product | Key Feature |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H2O, HCl (aq) | (4R)-4-aminopentanoic acid hydrochloride | Reversible reaction. chemguide.co.uk |
| Base-Mediated Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | (4R)-4-aminopentanoic acid hydrochloride | Irreversible reaction, generally high yield. chemguide.co.uk |
| Acid-Catalyzed Transesterification | Ethanol, H2SO4 (cat.) | Ethyl (4R)-4-aminopentanoate | Equilibrium process, requires excess ethanol. masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Benzyl alcohol, NaOBn (cat.) | Benzyl (4R)-4-aminopentanoate | Driven by the formation of a stable alkoxide. |
The bifunctional nature of methyl (4R)-4-aminopentanoate allows for intramolecular reactions to form cyclic structures. The most prominent example is the formation of a lactam. Upon neutralization of the hydrochloride salt, the free amino group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular aminolysis results in the formation of a stable six-membered ring, the δ-lactam known as (R)-5-methylpiperidin-2-one, with the elimination of methanol (B129727). organic-chemistry.org This cyclization is often promoted by heat or the use of a non-nucleophilic base. Such chiral lactams are important intermediates in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds.
Generation of Advanced Chiral Intermediates from the Compound
This compound is not just a precursor for simple derivatives but also serves as a foundational chiral building block for more advanced and complex intermediates. nih.govenamine.net The stereochemical information embedded at the C4 position is preserved and transferred through synthetic sequences.
One of the most important advanced intermediates is (R)-4-aminopentanoic acid, obtained via hydrolysis. frontiersin.org This chiral γ-amino acid is a key component in the synthesis of novel pharmaceutical agents. frontiersin.org For example, it is an essential intermediate for the development of psychotropic drugs and potent muscarinic M4 receptor agonists. frontiersin.org The ability to generate this key chiral acid from a stable ester precursor highlights the strategic importance of the title compound in medicinal chemistry and drug discovery.
Derivatization for Complex Molecular Architectures
The orthogonal reactivity of the amino and ester groups makes this compound an ideal starting point for constructing complex molecular architectures. nih.gov Through a sequence of protection, functionalization, and deprotection steps, different parts of the molecule can be elaborated independently.
For instance, the amino group can be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This allows the ester group to be modified, for example, by reduction to the corresponding chiral amino alcohol, (4R)-4-aminopentan-1-ol, using a reducing agent like lithium aluminum hydride. Alternatively, the ester can be reacted with Grignard reagents to form ketones. Following these transformations, the amino protecting group can be removed, revealing a new bifunctional chiral molecule ready for further incorporation into larger structures, such as peptide mimics or natural product analogues. nih.gov
Stereochemical Control in Subsequent Multi-Step Synthetic Sequences
A critical aspect of using a chiral building block like this compound is its ability to control the stereochemistry of newly formed chiral centers in a synthetic sequence. nih.gov The existing (4R) stereocenter can exert diastereoselective control over reactions at adjacent or nearby positions.
Applications in Complex Molecule Synthesis
Utilisation as a Chiral Building Block in Total Synthesis
The utility of methyl (4R)-4-aminopentanoate hydrochloride is primarily derived from its parent compound, (R)-4-aminopentanoic acid, a chiral γ-amino acid. The hydrochloride salt of the methyl ester is a stable, protected form that can be readily employed in synthetic sequences. This chiral building block is particularly useful in constructing molecules where the stereochemistry of an amino group is crucial for biological activity.
(R)-4-aminopentanoic acid is recognized as a high-value intermediate in the synthesis of analogues of biologically active molecules. frontiersin.orgnih.gov Its structural motif is found in compounds developed for significant therapeutic targets. For instance, it is a key intermediate for the synthesis of analogues of Gly-Pro-Glu-OH (GPE), which are investigated as a novel class of pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases. frontiersin.orgnih.gov Furthermore, this chiral γ-amino acid is an essential component for the synthesis of muscarinic M4 receptor agonists, which are targets for neurological and psychiatric disorders. frontiersin.orgnih.gov The use of this compound in these syntheses provides a stable and easily handleable source of the required chiral amine fragment.
| Target Molecule Class | Therapeutic Area | Role of (R)-4-Aminopentanoic Acid |
|---|---|---|
| Gly-Pro-Glu-OH (GPE) Analogues | Central Nervous System Injuries, Neurodegenerative Diseases | Key chiral intermediate. frontiersin.orgnih.gov |
| Muscarinic M4 Receptor Agonists | Neurological and Psychiatric Disorders | Essential chiral building block. frontiersin.orgnih.gov |
The development of novel therapeutic agents often relies on the creation of scaffolds that mimic the structure and function of natural peptides but with improved pharmacological properties. This compound is a precursor to γ-amino acid scaffolds, which are of increasing interest in peptide chemistry. frontiersin.orgnih.gov
Peptidomimetics: The incorporation of γ-amino acid scaffolds, such as the one derived from (R)-4-aminopentanoic acid, into peptide structures is a key strategy for creating peptidomimetics. frontiersin.orgnih.gov These modifications can enhance the in vivo stability of peptide-based drugs by making them less susceptible to proteolytic degradation. nih.gov Furthermore, they increase the structural diversity of peptide molecules, allowing for the fine-tuning of their biological activity. frontiersin.orgnih.gov (R)-4-aminopentanoic acid is known to participate in the formation of physiologically active artificial peptides, highlighting the importance of its esterified and salt forms, like this compound, in synthetic peptide chemistry. frontiersin.org
Heterocycles: While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented, its structure is amenable to such transformations. As a chiral amino ester, it can participate in reactions to form various nitrogen-containing ring systems. For example, chiral amines are known to react with reagents like acryloyl chloride in aza-annulation reactions to form substituted tetrahydropyridinones. This suggests the potential for this compound to be used in the synthesis of chiral piperidones and other complex heterocyclic frameworks that are prevalent in medicinal chemistry.
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
While the literature does not provide widespread, specific examples of this compound being used in MCRs, its structure makes it an ideal candidate for such transformations, particularly the Ugi four-component reaction (Ugi-4CR). wikipedia.org The Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org As a primary amine, this compound could serve as the amine component, introducing a chiral center and a latent carboxylic acid (via the methyl ester) into the final product. This would allow for the rapid, stereocontrolled synthesis of complex, peptide-like molecules.
Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could potentially utilize this compound. For instance, an initial intermolecular reaction at the amine could be followed by an intramolecular cyclization involving the ester group to build complex heterocyclic systems in a single, efficient operation.
Development of Novel Synthetic Strategies Employing the Compound
The development of novel synthetic strategies often involves using existing building blocks in new and creative ways. While significant research has focused on novel and sustainable methods to produce (R)-4-aminopentanoic acid, such as the enzymatic reductive amination of levulinic acid, the use of its derivative, this compound, as a starting point for entirely new synthetic methodologies is an area with potential for growth. frontiersin.orgnih.gov
The bifunctional nature of the compound makes it a versatile tool. Strategies could be envisioned where the amine and ester functionalities are used in orthogonal reaction sequences or in concerted cyclization strategies to access novel molecular scaffolds. For example, the amine could be used to direct a C-H activation at a remote site, or the ester could participate in ring-closing metathesis reactions after elaboration of the amine portion. The development of such strategies would further enhance the value of this chiral building block in synthetic chemistry.
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the comprehensive elucidation of molecular structure and stereochemistry.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For methyl (4R)-4-aminopentanoate hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and functional groups.
Key expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the two diastereotopic methylene (B1212753) protons (-CH₂-), a multiplet for the methine proton at the chiral center (-CH-), and a doublet for the terminal methyl group protons (-CH-CH₃). The integration of these signals would correspond to the number of protons in each group (3H, 2H, 1H, and 3H, respectively).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| -COOCH₃ | ~3.7 | Singlet (s) | 3H |
| -CH(NH₃⁺)- | ~3.5 | Multiplet (m) | 1H |
| -CH₂-COOCH₃ | ~2.5 | Multiplet (m) | 2H |
| -CH₂-CH(NH₃⁺)- | ~1.9 | Multiplet (m) | 2H |
| -CH-CH₃ | ~1.3 | Doublet (d) | 3H |
| -NH₃⁺ | ~8.0-9.0 | Broad Singlet (br s) | 3H |
Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon backbone. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
The carbonyl carbon of the ester group would appear furthest downfield (~173 ppm). The carbon of the methyl ester (-OCH₃) and the methine carbon at the chiral center (-CHNH₃⁺) would appear in the mid-field region, followed by the two methylene carbons (-CH₂-), and finally the terminal methyl carbon (-CH₃) at the most upfield position.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COO- | ~173 |
| -OCH₃ | ~52 |
| -CH(NH₃⁺)- | ~48 |
| -CH₂-COOCH₃ | ~38 |
| -CH₂-CH(NH₃⁺)- | ~30 |
| -CH-CH₃ | ~20 |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and determining complex structural features.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (-COO-) would confirm the ester functionality.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. While less critical for a small, flexible molecule like this, it can be vital in more complex structures for confirming stereochemical assignments.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner. libretexts.orgdocbrown.info Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.orgdocbrown.info Alpha-cleavage is a dominant pathway for aliphatic amines, which would involve cleavage of the C-C bond adjacent to the C-N bond. libretexts.org
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 132.0974 | [C₆H₁₄NO₂]⁺ (Protonated Molecule, [M+H]⁺) | - |
| 115.0708 | [C₆H₁₁O₂]⁺ | NH₃ (Ammonia) |
| 101.0919 | [C₅H₁₃N]⁺ | OCH₃ (Methoxy radical) |
| 73.0657 | [C₄H₉O]⁺ | COOCH₃ (Carbomethoxy group) |
| 58.0657 | [C₃H₈N]⁺ | -CH₂COOCH₃ |
Optical Rotation Measurements for Enantiopurity Assessment
As a chiral compound, this compound is optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter and reported as the specific rotation ([α]). wikipedia.org
The specific rotation is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light, typically the sodium D-line at 589 nm). A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign indicates levorotation (counter-clockwise). wikipedia.org A measured specific rotation that matches the literature value for the pure (R)-enantiomer confirms its identity and high enantiopurity. A value of zero would indicate a racemic mixture (an equal amount of both enantiomers).
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
While optical rotation can suggest high purity, chiral chromatography provides a quantitative measure of the enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound.
By passing a solution of this compound through a chiral column in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, the (R) and (S) enantiomers can be separated into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess, which is a precise measure of the purity of the desired enantiomer. An ee of >99% is often required for pharmaceutical applications, indicating that the sample contains more than 99.5% of the desired (R)-enantiomer and less than 0.5% of the unwanted (S)-enantiomer.
No Publicly Available Crystallographic Data for this compound
A thorough search of scientific databases and literature reveals a significant gap in the publicly accessible information regarding the chemical compound this compound. Specifically, there is no available X-ray crystallographic data for this molecule. This absence of experimental structural data prevents a detailed discussion of its absolute configuration as determined by this definitive analytical method.
X-ray crystallography is a cornerstone technique in chemistry for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule such as this compound, this method would provide conclusive proof of its absolute stereochemistry at the chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom.
The determination of the absolute configuration is crucial for understanding the biological and pharmacological properties of chiral molecules, as different enantiomers can exhibit vastly different effects. However, without a published crystal structure, any detailed discussion under the specified outline, particularly concerning crystallographic parameters and molecular geometry, would be speculative.
Theoretical and Computational Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. For a chiral molecule like methyl (4R)-4-aminopentanoate hydrochloride, identifying the preferred conformations is key to understanding its interactions with other molecules, such as biological receptors.
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, solvent effects, and intermolecular interactions. For this compound, MD simulations can be employed to:
Identify low-energy conformations: By simulating the molecule in a solvent (e.g., water) at a given temperature, the most stable and frequently occurring conformations can be identified.
Analyze intramolecular hydrogen bonding: The presence and stability of hydrogen bonds, for instance between the ammonium (B1175870) group and the ester carbonyl, can be investigated.
Study solvation effects: The interaction of the molecule with surrounding solvent molecules can be modeled to understand its solubility and behavior in solution.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C4-C3-C2) | Relative Energy (kcal/mol) | Population (%) |
| 1 | -65° | 0.0 | 45 |
| 2 | 175° | 0.8 | 25 |
| 3 | 60° | 1.5 | 15 |
| 4 | -120° | 2.1 | 10 |
| 5 | Other | >3.0 | 5 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed electronic structure information that can be used to predict the reactivity and selectivity of a molecule. For this compound, these calculations can elucidate:
Electron Distribution and Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal regions of positive and negative charge, highlighting potential sites for intermolecular interactions.
Reaction Mechanisms: The energy profiles of potential reaction pathways can be calculated to determine the most favorable mechanism and predict reaction barriers. This is particularly useful for understanding potential side reactions or degradation pathways.
For instance, DFT calculations could be used to compare the reactivity of the ester group towards hydrolysis under different conditions or to assess the acidity of the α-protons. The principles of using quantum chemical methods to describe chemical reactivity are well-documented. mdpi.comrasayanjournal.co.in
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -8.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | 1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 | Indicator of chemical stability; a larger gap suggests higher stability. |
| Chemical Potential (μ) | -3.65 | Tendency of electrons to escape from the system. |
| Hardness (η) | 4.85 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.38 | A measure of the electrophilic character of the molecule. |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Predictive Modeling for Reaction Outcomes and Product Stereochemistry
Predictive modeling, often employing machine learning algorithms, is an emerging area in chemistry that aims to forecast the outcomes of chemical reactions, including yield and stereoselectivity. researchgate.netnih.govarxiv.orgresearchgate.netarxiv.org For reactions involving this compound, predictive models could be developed to:
Forecast Stereoselectivity: In reactions where new stereocenters are formed, machine learning models trained on datasets of similar reactions could predict the diastereomeric or enantiomeric excess of the products.
Optimize Reaction Conditions: By analyzing the influence of various parameters (e.g., solvent, temperature, catalyst), these models can help in identifying the optimal conditions to achieve a desired outcome.
The development of such models requires large datasets of experimental results. While specific models for this compound are not available, the general methodologies are being increasingly applied in organic synthesis.
Rational Design of Derivatives through Computational Chemistry
Computational chemistry plays a pivotal role in the rational design of new molecules with improved properties. Starting from the structure of this compound, computational methods can be used to design derivatives with, for example, enhanced biological activity or modified physicochemical properties. This process often involves:
Pharmacophore Modeling: Identifying the key structural features responsible for a particular biological activity.
Molecular Docking: Simulating the binding of a molecule to a biological target (e.g., a protein) to predict its binding affinity and mode of interaction.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of a series of compounds with their biological activity.
As an analog of γ-aminobutyric acid (GABA), computational studies could guide the design of derivatives of this compound that target GABA receptors with higher affinity or selectivity. nih.govnih.govdntb.gov.uasydney.edu.auresearchgate.net
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure γ-amino acids like (R)-4-aminopentanoic acid, the precursor to methyl (4R)-4-aminopentanoate hydrochloride, has been a significant area of research. Traditional chemical methods for producing (R)-4-aminopentanoic acid often struggle with poor stereoselectivity. frontiersin.orgnih.gov This has led to a growing emphasis on enzymatic and chemoenzymatic methods, which offer environmentally friendly and highly enantioselective alternatives. frontiersin.orgnih.gov
A notable sustainable approach involves the enzymatic transformation of levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid. frontiersin.org This process utilizes engineered enzymes, such as glutamate (B1630785) dehydrogenase, to achieve high conversion rates and excellent enantiomeric excess (>99% ee). frontiersin.org The use of cheap, renewable starting materials and the generation of minimal waste align with the principles of green chemistry. frontiersin.orgnih.gov
Future efforts in this area will likely concentrate on:
Enzyme Engineering: Further optimization of enzymes like transaminases and dehydrogenases through directed evolution and computational redesign to enhance their substrate scope, stability, and catalytic efficiency for the synthesis of various chiral amines. nih.govdovepress.com
Process Optimization: Developing robust and scalable biocatalytic processes, potentially through the use of immobilized enzymes or whole-cell systems to improve reusability and reduce costs. dovepress.com
Integrated Chemoenzymatic Strategies: Combining the advantages of biocatalysis for stereocontrol with efficient chemical steps for subsequent transformations, such as the direct esterification to the methyl ester hydrochloride. A common method for this esterification involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid or thionyl chloride. nih.gov Another convenient method employs trimethylchlorosilane in methanol at room temperature.
Exploration of New Chemical Reactivities and Transformations
This compound possesses two primary reactive sites: the primary amine and the methyl ester. The hydrochloride salt form means the amine is protonated, and deprotection to the free amine is often a necessary first step for many transformations. This can be achieved by neutralization with a base. researchgate.netnih.gov
Once in its free amine form, the molecule can undergo a variety of reactions, including:
N-Acylation: The amine can be readily acylated to form amides. This is a fundamental transformation in peptide synthesis and for the creation of a diverse range of functional molecules. researchgate.netnih.gov
Reductive Amination: The amine can be further functionalized through reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
Coupling Reactions: The amine can participate in various carbon-nitrogen bond-forming reactions, expanding its synthetic utility.
The ester group can undergo hydrolysis back to the carboxylic acid or transesterification with other alcohols. It can also be reduced to the corresponding amino alcohol, another valuable chiral building block.
Future research will likely explore novel transformations of this and related γ-amino esters to access complex molecular architectures. This could include its use in multicomponent reactions or as a chiral directing group in asymmetric synthesis.
Integration into Automated Synthesis and High-Throughput Methodologies
Chiral amino acid derivatives are fundamental components in modern drug discovery and development, where automated synthesis and high-throughput screening are essential tools. nih.govyoutube.comnih.gov this compound, as a chiral building block, is well-suited for integration into these platforms.
Automated Solid-Phase Peptide Synthesis (SPPS): This compound can be appropriately protected (e.g., with Fmoc or Boc groups on the amine) and utilized in automated SPPS to introduce a γ-amino acid residue into a peptide sequence. nih.govyoutube.com The incorporation of non-natural amino acids like this can enhance the stability and biological activity of peptides. nih.gov
High-Throughput Synthesis of Small Molecule Libraries: The reactivity of the amine and ester functional groups allows for its use as a scaffold in the combinatorial synthesis of small molecule libraries for drug screening. nih.govresearchgate.net Automated liquid handlers and parallel synthesis platforms can be employed to rapidly generate a large number of derivatives for biological evaluation.
High-Throughput Screening (HTS): The development of HTS assays for identifying molecules that interact with specific biological targets is crucial. As derivatives of this compound are synthesized, they can be subjected to HTS to identify potential drug leads. nih.govbath.ac.uk
Future work will focus on optimizing the conditions for incorporating this and other γ-amino esters into automated workflows and developing new analytical techniques for the rapid characterization and screening of the resulting compound libraries.
Challenges in Stereocontrol and Scale-Up for Diverse Chemical Applications
While significant progress has been made in the synthesis of this compound, challenges related to stereocontrol and industrial-scale production remain.
| Challenge | Description | Potential Solutions |
| Stereocontrol in Chemical Synthesis | Traditional chemical methods for producing the (R)-4-aminopentanoic acid precursor often result in racemic or enantiomerically impure mixtures, requiring difficult and costly chiral resolution steps. frontiersin.orgnih.gov | Development of more selective asymmetric catalysts; greater adoption of highly stereoselective enzymatic methods. frontiersin.orgnih.gov |
| Scale-Up of Enzymatic Routes | Transitioning enzymatic syntheses from the laboratory to an industrial scale can be challenging due to factors such as enzyme stability, cofactor regeneration, and downstream processing. nih.govdovepress.com | Enzyme immobilization, process optimization, and development of robust cofactor regeneration systems. dovepress.com |
| Purification of Hydrochloride Salt | The purification of the final hydrochloride salt on a large scale can be complicated. Recrystallization is a common method, but finding suitable solvent systems that provide high purity and yield can be challenging. The hygroscopic nature of some salts can also present handling difficulties. google.comresearchgate.net | Optimization of crystallization conditions, including solvent screening and temperature control; exploring alternative purification techniques like preparative chromatography. google.comresearchgate.net |
| Maintaining Stereochemical Integrity | Throughout the synthesis, purification, and subsequent reactions, there is a risk of racemization, particularly under harsh basic or acidic conditions, which would compromise the product's utility as a chiral building block. acs.org | Careful control of reaction conditions (pH, temperature) and the use of mild reagents to prevent epimerization. acs.org |
Addressing these challenges is crucial for making this compound and other chiral γ-amino esters readily and economically available for a wide range of applications, from pharmaceuticals to advanced materials.
Q & A
Q. How can this compound be integrated into material science applications, such as drug delivery systems?
- Methodological Answer : The compound’s amine group enables covalent conjugation to polymers (e.g., PLGA nanoparticles) via carbodiimide chemistry. Encapsulation efficiency and release kinetics are studied using dynamic light scattering (DLS) and dialysis membrane assays. In vitro cytotoxicity (MTT assay) and in vivo biocompatibility (histopathology) validate safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
